molecular formula C13H19N5O3S B2837462 1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034407-80-0

1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2837462
CAS No.: 2034407-80-0
M. Wt: 325.39
InChI Key: MHTCOTDGLCEUKA-UHFFFAOYSA-N
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Description

1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound featuring multiple functional groups, including a cyclopropylsulfonyl group, an azetidine ring, a triazole ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions. For instance, a cyclopropylsulfonyl chloride can react with an amine to form the azetidine ring under basic conditions.

    Triazole Formation: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.

    Linking the Azetidine and Triazole Rings: This step involves the formation of a bond between the azetidine and triazole rings, often through a nucleophilic substitution reaction.

    Incorporation of the Pyrrolidinone Moiety: The final step involves the attachment of the pyrrolidinone group, which can be achieved through various coupling reactions, such as amidation or esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclopropylsulfonyl group or other reactive sites.

    Reduction: Reduction reactions can target the triazole ring or the azetidine ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the triazole or azetidine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studying its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug candidate.

    Medicine: Investigating its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The triazole ring, for instance, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The azetidine ring might confer additional binding specificity or stability to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: Lacks the pyrrolidinone moiety but shares the azetidine and triazole rings.

    1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-pyrrolidin-2-one: Similar structure but without the triazole ring.

    1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methylamine: Similar but with an amine group instead of the pyrrolidinone moiety.

Uniqueness

The uniqueness of 1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both the triazole and pyrrolidinone rings, along with the azetidine and cyclopropylsulfonyl groups, makes it a versatile compound for various applications in medicinal chemistry and beyond.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[[1-(1-cyclopropylsulfonylazetidin-3-yl)triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c19-13-2-1-5-16(13)6-10-7-18(15-14-10)11-8-17(9-11)22(20,21)12-3-4-12/h7,11-12H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTCOTDGLCEUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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